9-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC17875291
Molecular Formula: C8H5FN2O
Molecular Weight: 164.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5FN2O |
|---|---|
| Molecular Weight | 164.14 g/mol |
| IUPAC Name | 9-fluoropyrido[1,2-a]pyrimidin-4-one |
| Standard InChI | InChI=1S/C8H5FN2O/c9-6-2-1-5-11-7(12)3-4-10-8(6)11/h1-5H |
| Standard InChI Key | LUAZZCXSOAHROF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN2C(=O)C=CN=C2C(=C1)F |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
9-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one (IUPAC name: 9-fluoropyrido[1,2-a]pyrimidin-4-one) has the molecular formula C₈H₅FN₂O and a molecular weight of 164.14 g/mol. Its canonical SMILES representation (C1=CN2C(=O)C=CN=C2C(=C1)F) reveals a planar bicyclic system with a ketone oxygen at position 4 and fluorine at position 9 (Figure 1).
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₅FN₂O |
| Molecular Weight | 164.14 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
| Topological Polar Surface Area | 41.5 Ų |
| LogP (Octanol-Water) | 1.32 (predicted) |
The fluorine atom at position 9 significantly influences electronic distribution, increasing ring electronegativity by 18% compared to non-fluorinated analogs. This modification enhances metabolic stability and target-binding affinity, as demonstrated in comparative pharmacokinetic studies .
Synthetic Methodologies
Copper-Catalyzed C–N Bond Formation
A robust synthesis involves CuI-catalyzed intramolecular amidation of 2-halopyridine precursors. This method achieves 72–85% yields under optimized conditions (DMF, 110°C, 12 hr). Key steps include:
-
Substrate Activation: 2-Aminopyridine derivatives react with isopropylidene malonates to form intermediates.
-
Cyclization: Copper catalysis facilitates C–N bond formation, closing the pyrimidinone ring.
-
Decarboxylation: Thermal treatment (260°C in diphenyl ether) removes carboxyl groups, yielding the pure product .
Table 2: Comparative Synthesis Conditions
| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| CuI-Catalyzed Cyclization | CuI | 110 | 85 | ≥98 |
| Thermal Decarboxylation | None | 260 | 78 | 95 |
Alternative Routes
Microwave-Assisted Synthesis: Reduces reaction time to 30 minutes with comparable yields (80%). Flow Chemistry Approaches: Enable gram-scale production (≥10 g/batch) with 92% efficiency, critical for industrial applications .
Biological Activities and Mechanisms
CXCR3 Antagonism
The compound inhibits CXCR3 chemokine receptors (IC₅₀ = 12 nM), disrupting T-cell migration in inflammatory diseases. In murine models of psoriasis, daily oral dosing (10 mg/kg) reduced epidermal thickness by 47%.
Antimicrobial Effects
Against Staphylococcus aureus (MRSA):
-
MIC: 2 µg/mL (vs. 32 µg/mL for vancomycin)
-
Post-Antibiotic Effect: 4.2 hr at 4× MIC
Mechanistic studies indicate interference with DNA gyrase ATPase activity, validated via molecular docking (ΔG = -9.8 kcal/mol).
Pharmacokinetic Profile
Table 3: ADME Properties (Rat Model)
| Parameter | Value |
|---|---|
| Bioavailability | 64% (oral) |
| t₁/₂ | 6.3 hr |
| Cₘₐₓ | 1.8 µM (10 mg/kg) |
| Plasma Protein Binding | 89% |
The fluorine atom reduces CYP3A4-mediated metabolism by 40%, extending half-life compared to non-halogenated analogs.
Applications in Drug Discovery
Lead Optimization
Structural modifications at positions 2 and 7 yield derivatives with enhanced properties:
-
2-Methyl Analog: 3× improved solubility (LogS = -2.1)
-
7-Nitro Derivative: 10-fold higher kinase inhibition (IC₅₀ = 0.3 nM vs. EGFR)
Diagnostic Imaging
¹⁸F-labeled versions exhibit tumor uptake ratios of 4.7:1 (tumor:muscle) in PET imaging, enabling non-invasive cancer detection.
| Hazard Code | Risk Statement |
|---|---|
| H301 | Toxic if swallowed |
| H311 | Toxic in contact with skin |
| H331 | Toxic if inhaled |
Personal protective equipment (nitrile gloves, respirators) is mandatory during handling. Aqueous solutions (pH 7.4) show stability for ≥48 hr at 25°C.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume